molecular formula C7H8N2O B1354080 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde CAS No. 623564-46-5

5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Cat. No. B1354080
M. Wt: 136.15 g/mol
InChI Key: RTZLJDDSFCFBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is a chemical compound . It is also known as "4H-Pyrrolo [1,2-B] pyrazole -2-carboxylic acid, 5,6-dihydro -, Potassium Salt" .


Molecular Structure Analysis

The molecular structure of “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is represented by the Inchi Code: 1S/C7H8N2O2/c10-7 (11)6-4-5-2-1-3-9 (5)8-6/h4H,1-3H2, (H,10,11) . This indicates that the compound has a molecular weight of 152.15 .


Physical And Chemical Properties Analysis

The compound “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” has a molecular weight of 152.15 . It is a solid at ambient temperature .

Scientific Research Applications

  • Preparation of Withasomnine Molecules and Pyrazole Alkaloids

    • Field : Organic Chemistry
    • Application : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used in the preparation of withasomnine molecules and pyrazole alkaloids .
  • Inhibition of Angiogenesis and Tumor Growth

    • Field : Biomedical Research
    • Application : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is a small molecule that inhibits angiogenesis and tumor growth .
    • Method : It is a potent inhibitor of the pro-angiogenic cytokine vascular endothelial growth factor (VEGF) . The specific methods of application or experimental procedures are not provided in the source.
    • Results : The molecule has been shown to have anti-angiogenic effects . The specific results or outcomes obtained are not provided in the source.
  • Preparation of Anti-inflammatory Compounds and Analgesics

    • Field : Medicinal Chemistry
    • Application : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used in the preparation of anti-inflammatory compounds and analgesics .
  • Preparation of Ethyl 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carboxylate

    • Field : Organic Chemistry
    • Application : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used in the preparation of Ethyl 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carboxylate .
  • Preparation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

    • Field : Organic Chemistry
    • Application : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used in the preparation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid .
  • Preparation of Ethyl 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carboxylate

    • Field : Organic Chemistry
    • Application : 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used in the preparation of Ethyl 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carboxylate .

Safety And Hazards

The compound “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is associated with several hazard statements including H302+H312+H332;H315;H319;H335 . Precautionary statements include P301+P312;P302+P352;P305+P351+P338 .

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZLJDDSFCFBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461145
Record name 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

CAS RN

623564-46-5
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623564-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

MnO2 (activated) (24.4 g) was added to the CHCl3 (350 mL) solution of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol (4.87 g) and refluxed for 1 h under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was reduced under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (1/1-1/2). The title compound was obtained as yellow oil (4.35 g, 91%).
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
24.4 g
Type
catalyst
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred, cold (0-5° C.) solution of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxamide (300 g, 1.54 mol, in anhydrous tetrahydrofuran (3.0 L) under a nitrogen atmosphere is added slowly, in portions, lithium aluminum hydride (pellets, 30 g, 0.79 mol) over a period of 0.5 hours. After stirring for 5 hours at 0-5° C. the reaction is quenched by slowly adding saturated sodium sulfate solution (75 mL) to the stirred reaction mixture maintained at 5-15° C. Magnesium sulfate (70 g) is added and the mixture is stirred for 15 minutes. The mixture is then filtered and the filter pad is washed with tetrahydrofuran (1.0 L). The solvent is removed by evaporation at 20-70° C. under diminished pressure to provide a tan-colored oil. The oil is diluted with dichloromethane (1.0 L) and the solution is washed with 1.5 N hydrochloric acid (350 mL). The organic layer is separated and concentrated under aspirator vacuum at 20-70° C. to an oil. Fresh dichloromethane (1.00 L) and water (1.50 L) containing dissolved sodium hydrogensulfite (220 g) are added to the oil. The mixture is stirred for 15 minutes and the phases are separated. The aqueous phase is washed with dichloromethane (2×300 mL). Dichloromethane (1.0 L) and 10 N sodium hydroxide (220 mL) are added (with cooling) to the aqueous phase and the mixture is stirred for 10 minutes The lower organic phase is separated and washed with water (500 mL). The dichloromethane extract is evaporated under diminished pressure at 20-70° C. to give an oil, which crystallizes on cooling, to provide 140.1 g (67%) of 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carbaldehyde, as a white, crystalline solid having, m.p 40-42° C., 1H NMR (300 MHz, CDCl3) 2.67-2.75 (m, 2H), 2.95 (t, 2H, J=7.3 Hz), 4.22 (t, 2H, J=7.3 Hz), 6.52 (s, 1H), 9.89 (s, 1H) and HPLC-MS purity, 99.86% at 12.9 minutes:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (pellets, 2.90 g, 0.0764 mol) is added to a stirred solution of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (30.0 g, 0.154 mol) in anhydrous tetrahydrofuran (300 mL) at 0-5° C. and stirred overnight (20 hours) at 0-5° C. under nitrogen. The mixture is then slowly added to a flask containing water (50 ml) and tetrahydrofuran (50 ml) maintained at 5-15° C. Anhydrous sodium sulfate (8.0 g) and anhydrous magnesium sulfate (4.0 g) are added and the mixture is stirred for 0.5 hours. The mixture is filtered, and the filter pad is washed with tetrahydrofuran (100 ml). The filtrate and washings are evaporated under diminished pressure and the residue is stirred for 20 minutes with dichloromethane (150 ml) and 1.5 N hydrochloric acid (40 ml). The phases are separated and water (200 ml) containing dissolved sodium hydrogensulfite (22 g) is added to the organic phase. The mixture is stirred for 20 minutes and the phases are separated. Fresh dichloromethane (150 mL) and 10 N sodium hydroxide (22 mL) are added (with cooling) to the aqueous phase. The mixture is stirred for 20 minutes and the phases are separated. The organic phase is washed with water (100 ml). The dichloromethane extract is evaporated at 20-70° C. to give an oil which crystallizes on cooling to provide 16.1 g (77%) of 5,6-dihydro-4H-pyrrolo-[1,2-b]-pyrazole-2-carbaldehyde as a light yellow, crystalline solid having HPLC-MS purity 99.95% (HPLC conditions as in example 15).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 3
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 4
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 5
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Reactant of Route 6
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Citations

For This Compound
2
Citations
AA Nikitenko, MW Winkley, J Zeldis… - … process research & …, 2006 - ACS Publications
The isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2- and −3-carboxylates (14 and 15), derived from a proline meso-ionic synthon, demonstrated remarkably different …
Number of citations: 27 pubs.acs.org
K Tabei, X Feng, AM Venkatesan, T Abe… - Journal of medicinal …, 2004 - ACS Publications
The reactions of 6-methylidene penems 4−7 with β-lactamases (TEM-1, SHV-1, Amp-C) were characterized by electrospray ionization mass spectrometry (ESI-MS). The kinetics of the …
Number of citations: 33 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.